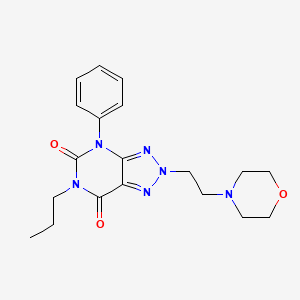
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. Its unique structure allows it to interact with various biological targets, making it a valuable compound for scientific research.
Preparation Methods
The synthesis of 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- involves multiple steps. The synthetic route typically starts with the preparation of the triazolopyrimidine core, followed by the introduction of the morpholinyl, phenyl, and propyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the desired properties of the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is explored for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- include other triazolopyrimidine derivatives. These compounds share a similar core structure but differ in the functional groups attached. The uniqueness of this compound lies in its specific combination of morpholinyl, phenyl, and propyl groups, which confer distinct biological activities and chemical properties .
Properties
CAS No. |
117740-68-8 |
|---|---|
Molecular Formula |
C19H24N6O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethyl)-4-phenyl-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C19H24N6O3/c1-2-8-23-18(26)16-17(25(19(23)27)15-6-4-3-5-7-15)21-24(20-16)10-9-22-11-13-28-14-12-22/h3-7H,2,8-14H2,1H3 |
InChI Key |
YDDFPHUENCSDKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=NN(N=C2N(C1=O)C3=CC=CC=C3)CCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


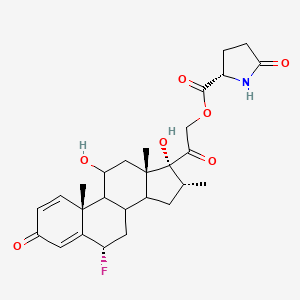
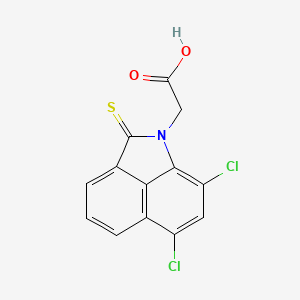
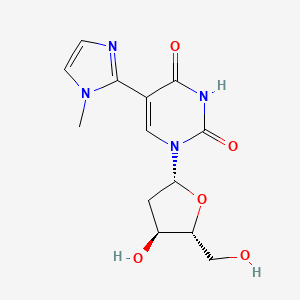
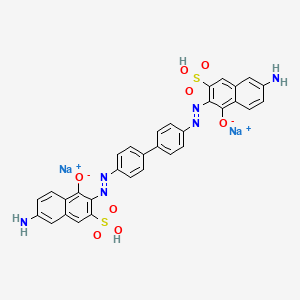
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine](/img/structure/B12709424.png)
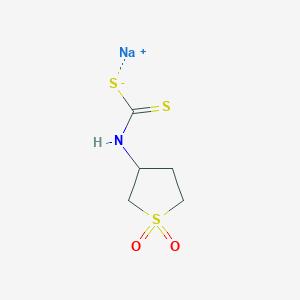

![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)
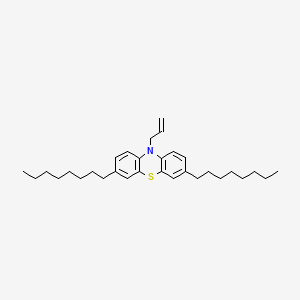
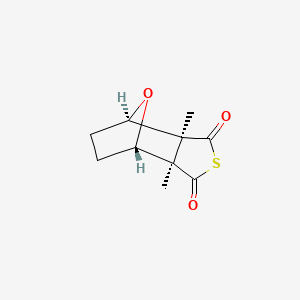
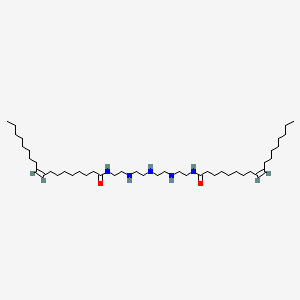

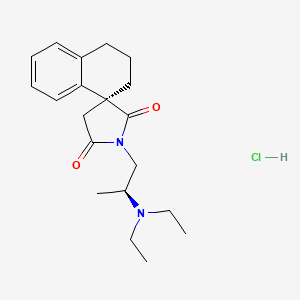
![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)
